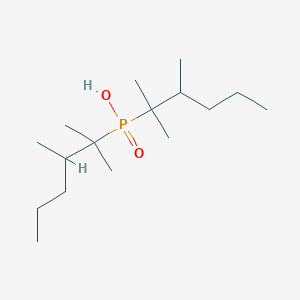
Bis(2,3-dimethylhexan-2-yl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dimethylhexan-2-yl)phosphinic acid is an organophosphorus compound characterized by the presence of two 2,3-dimethylhexan-2-yl groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dimethylhexan-2-yl)phosphinic acid typically involves the reaction of 2,3-dimethylhexan-2-yl chloride with a suitable phosphorus source, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then hydrolyzed to yield the final phosphinic acid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3-dimethylhexan-2-yl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphates.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The hydrogen atoms on the phosphorus can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acids and phosphates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Bis(2,3-dimethylhexan-2-yl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of bis(2,3-dimethylhexan-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis or degradation of essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound with similar applications in solvent extraction and coordination chemistry.
Bis(trimethylpentyl)phosphinic acid: Known for its use in separation processes and as a ligand in coordination chemistry.
Uniqueness
Bis(2,3-dimethylhexan-2-yl)phosphinic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its branched alkyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring selective binding and reactivity .
Propiedades
Número CAS |
88528-06-7 |
|---|---|
Fórmula molecular |
C16H35O2P |
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
bis(2,3-dimethylhexan-2-yl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-9-11-13(3)15(5,6)19(17,18)16(7,8)14(4)12-10-2/h13-14H,9-12H2,1-8H3,(H,17,18) |
Clave InChI |
AZZXJZJPZRBHAP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)(C)P(=O)(C(C)(C)C(C)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
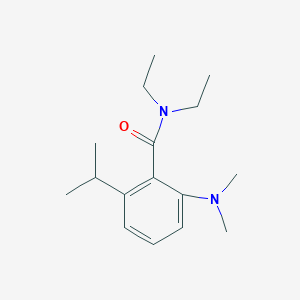
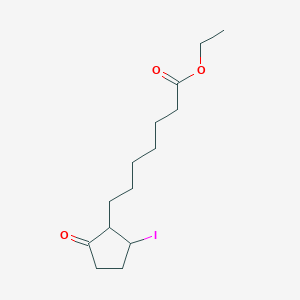
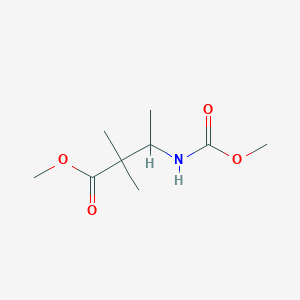


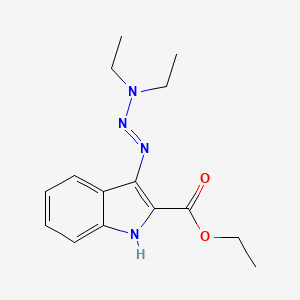
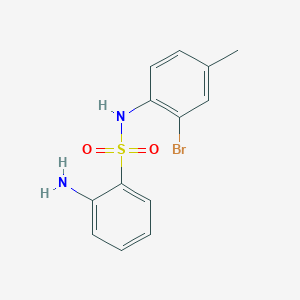
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
